1-Tetracontene 1-Tetracontene
Brand Name: Vulcanchem
CAS No.: 61868-18-6
VCID: VC16974857
InChI: InChI=1S/C40H80/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-40H2,2H3
SMILES:
Molecular Formula: C40H80
Molecular Weight: 561.1 g/mol

1-Tetracontene

CAS No.: 61868-18-6

Cat. No.: VC16974857

Molecular Formula: C40H80

Molecular Weight: 561.1 g/mol

* For research use only. Not for human or veterinary use.

1-Tetracontene - 61868-18-6

Specification

CAS No. 61868-18-6
Molecular Formula C40H80
Molecular Weight 561.1 g/mol
IUPAC Name tetracont-1-ene
Standard InChI InChI=1S/C40H80/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-40H2,2H3
Standard InChI Key YQPZJBVEKZISEF-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C

Introduction

Molecular and Physicochemical Properties

1-Tetracontene is a linear alkene with a 40-carbon chain and a terminal double bond. Its extended hydrocarbon backbone confers significant lipophilicity, as evidenced by a calculated LogP value of 17.505, which suggests limited aqueous solubility (LogS = -8.629) . The molecule’s rigidity is minimal, with 37 rotatable bonds and no aromatic or heteroatomic components, contributing to its flexibility and low polar surface area .

Table 1: Key Physicochemical Parameters of 1-Tetracontene

PropertyValue
Molecular Weight561.08 g/mol
Heavy Atom Count40
LogP17.505
LogS-8.629
Rotatable Bonds (nRot)37
QED Score0.052
Natural Product Likeness0.254

The Quantitative Estimate of Drug-likeness (QED) score of 0.052 and rejection by Lipinski’s, Pfizer’s, and GSK’s drug-likeness filters underscore its poor suitability for oral drug delivery . Additionally, its high molecular weight and logP value place it outside the "Golden Triangle" of optimal pharmacokinetic properties, further limiting its therapeutic potential .

Pharmacokinetic and Toxicity Profile

1-Tetracontene exhibits unfavorable pharmacokinetic properties for systemic use. Its low Human Intestinal Absorption (HIA = 0.006) and Blood-Brain Barrier (BBB) penetration (BBB = 0) indicate minimal bioavailability . Plasma protein binding (PPB = 1.0873) and volume of distribution (VDss = 6.76 L/kg) suggest extensive tissue partitioning, likely into lipid-rich compartments .

Table 2: Pharmacokinetic Predictions

ParameterValue
HIA0.006
BBB Penetration0
PPB1.0873
VDss6.76 L/kg
CYP3A4 Inhibition0.091

Applications and Industrial Relevance

The compound’s extreme hydrophobicity and thermal stability position it as a candidate for high-performance lubricants and industrial coatings. Its molecular structure, devoid of reactive functional groups, confers resistance to oxidation and degradation, advantageous in high-temperature environments .

In pharmacological contexts, despite its poor drug-likeness, 1-Tetracontene’s analogs have shown immunomodulatory and antitumor activities. For example, 1-(3,4-methylenedioxy-phenyl)-1E-tetradecene demonstrated significant bioactivity, prompting efforts to enhance solubility through glycosylation . Such strategies could be explored for 1-Tetracontene to unlock therapeutic potential.

Comparative Analysis with Structural Analogs

1-Tetracontene differs markedly from shorter-chain alkenes like 1-Tetracosene (C24H48\text{C}_{24}\text{H}_{48}), which exhibits a lower molecular weight (336.6 g/mol) and marginally better solubility . The elongation of the carbon chain in 1-Tetracontene amplifies lipophilicity, reducing aqueous solubility by approximately three orders of magnitude compared to 1-Tetracosene .

Table 3: Comparison with 1-Tetracosene

Property1-Tetracontene1-Tetracosene
Molecular FormulaC40H80\text{C}_{40}\text{H}_{80}C24H48\text{C}_{24}\text{H}_{48}
Molecular Weight561.08 g/mol336.6 g/mol
LogP17.505~14 (estimated)
Natural OccurrenceLimitedArctostaphylos uva-ursi

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